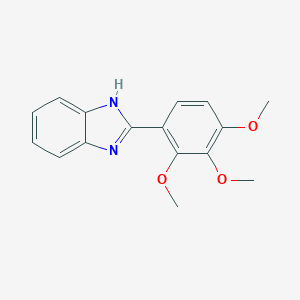
1H-Benzimidazole, 2-(2,3,4-trimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3,4-Trimethoxyphenyl)-1H-benzimidazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. The compound features a benzimidazole core substituted with a 2,3,4-trimethoxyphenyl group, which imparts distinct chemical and biological characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-(2,3,4-trimethoxyphenyl)- typically involves the condensation of 2,3,4-trimethoxyaniline with o-phenylenediamine under acidic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of more efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3,4-Trimethoxyphenyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzimidazole ring or the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution at the methoxy groups.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of partially or fully reduced benzimidazole derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole, 2-(2,3,4-trimethoxyphenyl)- involves its interaction with various molecular targets. The compound can inhibit enzymes such as tubulin, which is crucial for cell division, thereby exerting its anticancer effects. Additionally, it may interact with other proteins and pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4,5-Trimethoxyphenyl)-1H-benzimidazole: Similar structure but different substitution pattern on the phenyl ring.
2-(2,4,5-Trimethoxyphenyl)-1H-benzimidazole: Another isomer with a different arrangement of methoxy groups.
2-(2,3,4-Trimethoxyphenyl)-1H-imidazole: Similar core structure but with an imidazole ring instead of benzimidazole.
Uniqueness
2-(2,3,4-Trimethoxyphenyl)-1H-benzimidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methoxy groups in the 2,3,4-positions of the phenyl ring can enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
150462-67-2 |
|---|---|
Fórmula molecular |
C16H16N2O3 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
2-(2,3,4-trimethoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C16H16N2O3/c1-19-13-9-8-10(14(20-2)15(13)21-3)16-17-11-6-4-5-7-12(11)18-16/h4-9H,1-3H3,(H,17,18) |
Clave InChI |
ZMRGQVVZKQOXCU-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C2=NC3=CC=CC=C3N2)OC)OC |
SMILES canónico |
COC1=C(C(=C(C=C1)C2=NC3=CC=CC=C3N2)OC)OC |
Sinónimos |
1H-BENZIMIDAZOLE, 2-(2,3,4-TRIMETHOXYPHENYL)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















